molecular formula C15H11Cl2NO2 B096686 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide CAS No. 19359-25-2

2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide

Cat. No. B096686
CAS RN: 19359-25-2
M. Wt: 308.2 g/mol
InChI Key: RFIUGDGFTQKRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, also known as CCPO, is a chemical compound that is widely used in scientific research. It is a member of the class of amides and is commonly used as a reagent in organic synthesis. CCPO is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Mechanism Of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not well understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.

Biochemical And Physiological Effects

2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antipyretic effects, reducing fever in animal models. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation.

Advantages And Limitations For Lab Experiments

2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is a useful reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is relatively easy to synthesize and is commercially available. However, 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not without limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. One area of research is the development of new synthetic methods for 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. Another area of research is the investigation of the mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. This could lead to the development of new anti-inflammatory and analgesic drugs. Finally, the use of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives in the treatment of other diseases, such as cancer, should be investigated.

Synthesis Methods

The synthesis of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the reaction of 4-chlorobenzoyl chloride with benzaldehyde in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloroacetamide in the presence of a catalyst such as triphenylphosphine to yield 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. The overall reaction can be represented as follows:

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is also used as a starting material for the synthesis of other compounds such as N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which has been shown to have anti-inflammatory properties.

properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-11-6-8-12(9-7-11)18-15(20)13(17)14(19)10-4-2-1-3-5-10/h1-9,13H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIUGDGFTQKRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408183
Record name 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide

CAS RN

19359-25-2
Record name 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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